
Nmdpef
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potent quinone reductase 2 (QR2) inhibitor; High Quality Biochemicals for Research Uses
科学的研究の応用
NMR in Food Science and Processing : NMR, especially low-field NMR (LF-NMR), is increasingly used in food science for analyzing internal structures of samples non-invasively. This technology has high discriminative power for various applications in food science, including quality control and understanding food properties (Kirtil & Oztop, 2016).
Nonnegative Matrix Factorization (NMF) in Bioinformatics : NMF is a technique applied in various fields, including bioinformatics, for extracting meaningful information from high-dimensional data like gene expression microarrays. It provides an accessible, open-source interface for standard NMF algorithms and methods (Gaujoux & Seoighe, 2010).
Quantitative NMR in Pharmaceutical Research : Quantitative NMR (qNMR) is widely used in pharmaceutical research for identifying and quantifying drug and biological metabolites. It's crucial for metabolomic studies and quality control of complex samples such as herbal remedies and biofluids (Simmler et al., 2014).
NMR in Protein Research : NMR is a diverse tool used for studying proteins in solution, offering insights into structure, dynamics, and interactions of biologically important macromolecules (Bax & Grzesiek, 1993).
19F NMR in Biological and Biomedical Research : (19)F NMR is used for studying a wide range of biological events, including structure and function of biomolecules, enzymatic mechanisms, metabolic pathways, drug screening, and medical imaging (Chen et al., 2013).
Diverse Food-Based Applications of NMR Technology : NMR and MRI are widely used in food science for compositional analysis, food processing optimization, and quality inspection of various food items (Marcone et al., 2013).
Metabolic Profiling in NMR Spectroscopy : NMR spectroscopy is used for metabolic profiling in biological fluids and tissue extracts, playing a significant role in clinical diagnostic and toxicological studies, molecular phenotyping, and functional genomics (Beckonert et al., 2007).
NMR in Environmental Research : NMR is crucial for understanding environmental processes at the molecular level, including contaminant toxicity, carbon cycling, sustainable agriculture, and environmental remediation (Simpson et al., 2012).
NMR Screening in Food and Nutraceuticals Quality Control : NMR is used for automated quality control analysis of complex mixtures like food and beverages, and its principles are being applied to nutraceuticals for product assessment (Minoja & Napoli, 2014).
NMR in Structure-Based Drug Discovery : NMR techniques, including fluorine NMR (19F-NMR), are critical in structure-based drug discovery, offering insights into interactions in protein-ligand complexes (Sugiki et al., 2018).
特性
IUPAC Name |
N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUMLVQBQKCJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nmdpef | |
Q & A
Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?
A1: NMDPEF acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that NMDPEF directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with NMDPEF in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.
Q2: What is the role of NMDPEF in protecting against paraquat-induced toxicity?
A2: Research suggests that NMDPEF exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, NMDPEF reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



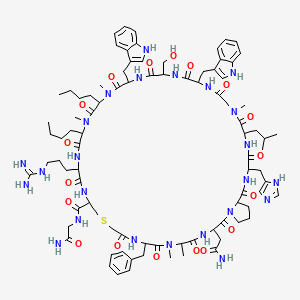
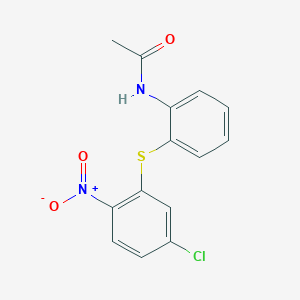
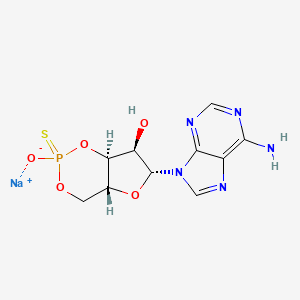
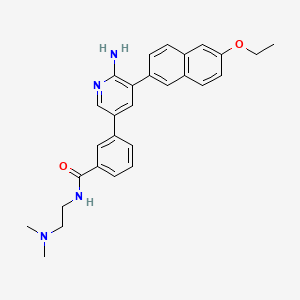
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)


![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
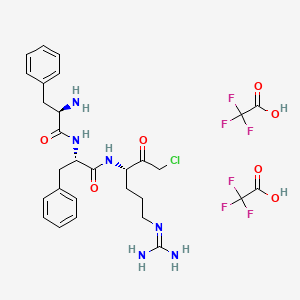
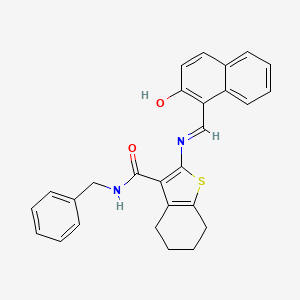
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)
![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)